molecular formula C9H13N3O B13641595 3-(Piperidin-3-yloxy)pyridazine

3-(Piperidin-3-yloxy)pyridazine

Cat. No.: B13641595
M. Wt: 179.22 g/mol
InChI Key: CJXWLVXDIFQFFL-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-3-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yloxy)pyridazine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidin-3-ol in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yloxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

3-(Piperidin-3-yloxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Piperidine: A six-membered ring containing one nitrogen atom.

Comparison: 3-(Piperidin-3-yloxy)pyridazine is unique due to the presence of both a pyridazine ring and a piperidin-3-yloxy group, which imparts distinct chemical and biological properties. Compared to pyridazine and pyridazinone, this compound exhibits enhanced pharmacological activities and improved binding affinity to molecular targets .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-piperidin-3-yloxypyridazine

InChI

InChI=1S/C9H13N3O/c1-3-8(7-10-5-1)13-9-4-2-6-11-12-9/h2,4,6,8,10H,1,3,5,7H2

InChI Key

CJXWLVXDIFQFFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NN=CC=C2

Origin of Product

United States

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